molecular formula C14H27NO4 B13532152 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid

Cat. No.: B13532152
M. Wt: 273.37 g/mol
InChI Key: ADNVIRMRPBHVMW-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid is a synthetic organic compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.

    Formation of the Desired Compound: The protected amino acid is then subjected to further reactions to introduce the desired side chains and functional groups. This may involve alkylation, acylation, or other organic transformations.

Industrial Production Methods

In an industrial setting, the production of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Deprotection: Free amino acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Modified functional groups such as alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid has several scientific research applications:

    Peptide Synthesis: It is commonly used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical compounds and drug candidates.

    Bioconjugation: It is employed in the conjugation of biomolecules for various biochemical assays and studies.

    Material Science: The compound is used in the synthesis of functional materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a branched alkyl side chain. This combination of features makes it particularly useful in peptide synthesis and other organic synthesis applications.

Properties

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylpentanoic acid

InChI

InChI=1S/C14H27NO4/c1-8(2)10(9(3)4)11(12(16)17)15-13(18)19-14(5,6)7/h8-11H,1-7H3,(H,15,18)(H,16,17)

InChI Key

ADNVIRMRPBHVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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